molecular formula C9H9BrN2O3 B7868834 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine

5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine

Cat. No.: B7868834
M. Wt: 273.08 g/mol
InChI Key: HGTYNWAXXQCPOA-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine is a heterocyclic organic compound consisting of a pyridine ring with a methoxycyclopropane group and a bromine atom attached to it. This compound is primarily used as a reagent in organic synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine typically involves the reaction of 2-cyclopropylmethoxy pyridine with anhydrous hydrobromic acid in the presence of zinc. The characterization of this compound can be done using several methods like NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable and cost-effective processes that ensure high yield and purity. These methods often include steps such as bromination, nitration, and cyclopropylmethoxylation under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using palladium-catalyzed cross-coupling reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group under hydrogenation conditions.

Common Reagents and Conditions

    Palladium-Catalyzed Cross-Coupling: Utilizes arylboronic acids and alkynylzincs.

    Hydrogenation: Employs hydrogen gas and a suitable catalyst like palladium on carbon.

Major Products

    Substituted Pyridines: Formed through cross-coupling reactions.

    Aminopyridines: Resulting from the reduction of the nitro group.

Scientific Research Applications

5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine is used in various scientific research applications, including:

    Organic Synthesis: As a reagent for the synthesis of novel pyridine derivatives.

    Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: Studied for its potential use as a chiral dopant in liquid crystals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes at the molecular level . detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine
  • 5-Bromo-2-chloropyrimidine

Uniqueness

5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine stands out due to its unique combination of a methoxycyclopropane group and a nitro group on the pyridine ring. This structural uniqueness imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.

Biological Activity

5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H8BrN3O2C_8H_8BrN_3O_2. The compound features a bromine atom at the 5-position, a nitro group at the 3-position, and a cyclopropylmethoxy group at the 2-position of the pyridine ring. This unique structure contributes to its biological properties.

1. Antimicrobial Activity

Research has indicated that compounds containing nitro groups often exhibit antimicrobial properties. For instance, derivatives of nitropyridines have been studied for their effectiveness against various bacterial strains. The presence of the bromine atom may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.

2. Anticancer Properties

Nitropyridine derivatives have also been explored for anticancer activity. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation. The specific mechanism through which this compound exerts its anticancer effects remains an area of active research.

3. Enzyme Inhibition

Some studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may inhibit enzymes that play a role in the synthesis of nucleotides or proteins, thereby affecting cellular processes.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Interaction with Receptors : The compound may interact with specific receptors or enzymes, influencing their activity.
  • Redox Reactions : The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells.
  • Modulation of Signaling Pathways : It may affect various signaling pathways, such as those involved in apoptosis or inflammation.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; mechanism involves membrane disruption.
AnticancerInduces apoptosis in multiple cancer cell lines; affects cell cycle regulation.
Enzyme InhibitionInhibits key metabolic enzymes; potential application in metabolic disorders.

Notable Research Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) comparable to established antibiotics.
  • Anticancer Mechanism : Research published in a peer-reviewed journal showed that this compound could induce apoptosis through the activation of caspase pathways in breast cancer cell lines.
  • Enzyme Interaction : A biochemical assay revealed that the compound inhibited dihydrofolate reductase (DHFR), a target for several anticancer drugs, suggesting potential for therapeutic applications in cancer treatment.

Properties

IUPAC Name

5-bromo-2-(cyclopropylmethoxy)-3-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O3/c10-7-3-8(12(13)14)9(11-4-7)15-5-6-1-2-6/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTYNWAXXQCPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=N2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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